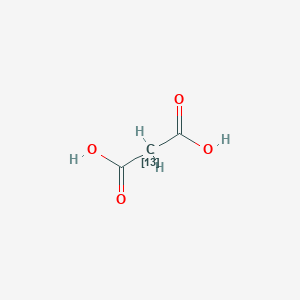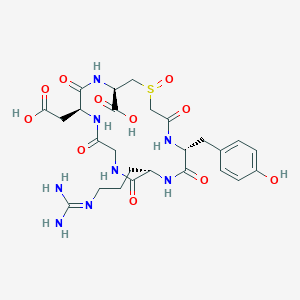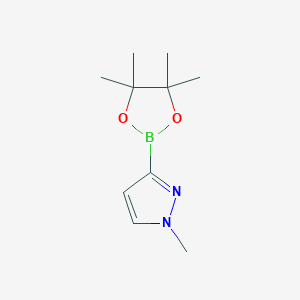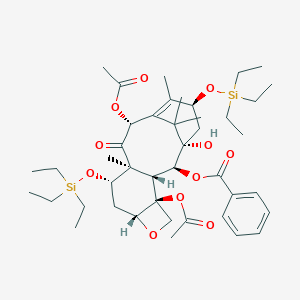
Ácido malónico-2-13C
Descripción general
Descripción
Malonic Acid-2-13C is labelled Malonic Acid which is a small bioactive molecule, that can be used in variuos reactions. It is the classic example of a competitive inhibitor, which acts against succinate dehydrogenase (complex II) in the respiratory electron transport chain.
Aplicaciones Científicas De Investigación
Biología sintética e ingeniería metabólica
Ácido malónico-2-13C: juega un papel crucial en el desarrollo de nuevas rutas sintéticas para la producción biológica. Los investigadores han diseñado rutas artificiales donde intermediarios como el oxalacetato se convierten en semialdehído malónico y luego en ácido malónico . Este proceso está catalizado por enzimas como la descarboxilasa -ceto y la deshidrogenasa de semialdehído malónico. El uso de This compound permite un seguimiento preciso y la optimización de estas rutas, lo cual es esencial para la producción de ácido malónico a partir de recursos renovables .
Industria farmacéutica
En la industria farmacéutica, This compound se utiliza como intermediario para la síntesis de fármacos. Su etiquetado isotópico es particularmente útil en el desarrollo de productos farmacéuticos, donde se puede usar para rastrear la incorporación de la porción de ácido malónico en moléculas complejas . Esto ayuda a comprender las rutas metabólicas y el destino de los fármacos dentro de los sistemas biológicos.
Espectrometría de masas
This compound: es adecuado para aplicaciones de espectrometría de masas (MS) debido a su pureza isotópica. A menudo se usa como un compuesto estándar o de referencia en MS para asegurar mediciones de masa precisas y para calibrar los instrumentos . El átomo de carbono marcado proporciona un desplazamiento de masa distinto que se puede detectar y cuantificar.
Mecanismo De Acción
Target of Action
Malonic acid-2-13C, also known as Propanedioic-2-13C acid, primarily targets enzymes such as Aspartate 1-decarboxylase, Proto-oncogene tyrosine-protein kinase Src, Sigma factor SigB regulation protein RsbQ, and others . These enzymes play crucial roles in various biochemical reactions and pathways.
Mode of Action
For instance, it has been observed that Malonic acid-2-13C can influence the structure of the active site in succinate dehydrogenase .
Biochemical Pathways
Malonic acid-2-13C is involved in several biochemical pathways. It is a part of the cytoplasmic reductive tricarboxylic acid (rTCA) pathway, where it is converted to malonic semialdehyde and then to malonic acid . This conversion is catalyzed by a -keto decarboxylase and malonic semialdehyde dehydrogenase .
Pharmacokinetics
It is known that the compound is suitable for mass spectrometry (ms), indicating its potential for detection and quantification in biological samples .
Result of Action
The molecular and cellular effects of Malonic acid-2-13C’s action depend on its interaction with its targets. For example, its interaction with succinate dehydrogenase could potentially influence the enzyme’s activity and thereby affect cellular energy production .
Action Environment
The action, efficacy, and stability of Malonic acid-2-13C can be influenced by various environmental factors. For instance, its stability could be affected by temperature, as it decomposes at 132-135 °C
Safety and Hazards
Malonic acid-2-13C is classified as causing serious eye damage (Category 1, H318) . It is recommended to wear eye protection/face protection and avoid dust formation . In case of contact with skin or eyes, rinse with plenty of water and seek medical attention .
Relevant Papers The paper titled “Novel malonic acid assisted synthesized porous Fe2O3 microspheres for ultra-fast response and recovery toward triethylamine” discusses the use of malonic acid in the synthesis of porous Fe2O3 microspheres . Another paper titled “Malonyl-CoA Synthetase, Encoded by” discusses the role of malonic acid in the biosynthesis of some phytoalexins, flavonoids, and many malonylated compounds .
Análisis Bioquímico
Biochemical Properties
Malonic acid-2-13C: participates in several biochemical reactions. It interacts with enzymes such as malonyl-CoA decarboxylase, which is involved in fatty acid metabolism . The nature of these interactions often involves the transfer of the 13C isotope, allowing researchers to track the metabolic fate of the compound .
Cellular Effects
In cells, Malonic acid-2-13C can influence various processes. For instance, it can affect cell signaling pathways and gene expression related to fatty acid metabolism . Its presence can also impact cellular metabolism, as it is a key intermediate in the tricarboxylic acid cycle .
Molecular Mechanism
At the molecular level, Malonic acid-2-13C exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and metabolic pathways . The 13C label allows for precise tracking of these interactions .
Temporal Effects in Laboratory Settings
Over time, the effects of Malonic acid-2-13C can change in laboratory settings. Its stability and degradation can influence long-term cellular function. In studies involving malonyl-CoA decarboxylase deficiency, the levels of malonic acids, including Malonic acid-2-13C , were successfully quantified in plasma samples .
Dosage Effects in Animal Models
The effects of Malonic acid-2-13C can vary with different dosages in animal models. High doses may lead to toxic or adverse effects, while lower doses may have threshold effects .
Metabolic Pathways
Malonic acid-2-13C: is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, Malonic acid-2-13C is transported and distributed through specific transporters and binding proteins . Its localization or accumulation can be influenced by these interactions .
Subcellular Localization
The subcellular localization of Malonic acid-2-13C can affect its activity or function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Malonic acid-2-13C , the specific details can vary depending on the experimental conditions and the biological system under study. Always refer to the primary literature for the most accurate and up-to-date information .
Propiedades
IUPAC Name |
(213C)propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7)/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOBLEOULBTSOW-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2](C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30462531 | |
| Record name | Malonic acid-2-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55514-11-9 | |
| Record name | Malonic acid-2-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Malonic acid-2-13C | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid](/img/structure/B127167.png)







